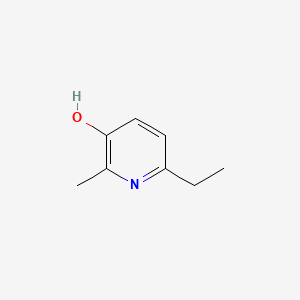

2-Methyl-6-ethyl-3-hydroxypyridine

描述

2-Methyl-6-ethyl-3-hydroxypyridine, also known as Emoxypine or Mexidol when used as the succinate salt, is an antioxidant manufactured in Russia . Its chemical structure resembles that of pyridoxine, a type of vitamin B6 . It is not approved for any medical use in the United States or Europe . It is used as an antidepressant agent .

Synthesis Analysis

The compound was first synthesized by L.D. Smirnov and K.M. Dumayev . The ester of thioctic (α-lipoic) acid and 2-ethyl-6-methyl-3-hydroxypyridine was synthesized . The toxicity decreased while the antihypoxic activity simultaneously increased for an equimolar mixture of thioctic acid and 2-ethyl-6-methyl-3-hydroxypyridine after they were combined into 2-ethyl-6-methylpyridinol-3-yl thioctate .Molecular Structure Analysis

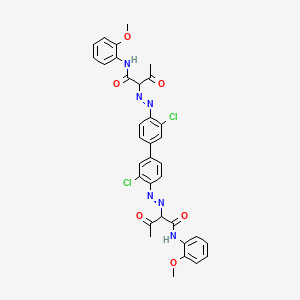

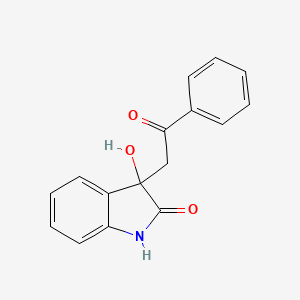

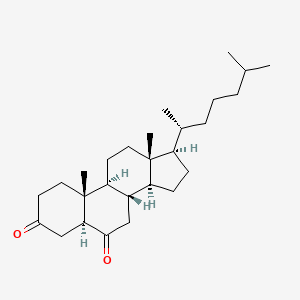

The molecular formula of 2-Methyl-6-ethyl-3-hydroxypyridine is C8H11NO . Its molar mass is 137.182 g·mol −1 . The structure of 2-ethyl-6-methyl-3-hydroxypyridine succinate shows that the antioxidant properties of the compound are caused by hydroxypyridine and are determined via its radical scavenging activity and the suppression of lipid peroxidation .Chemical Reactions Analysis

The compound has been found to have MAO-modulating actions, the directions depending on their chemical structural properties . The isolated 3-hydroxypyridine derivative emoxypine decreased MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% .Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a density of 1.053g/cm3 . Its boiling point is 280.6℃ at 760mmHg and the melting point is 136-138℃ .科学研究应用

Synthesis and Chemical Properties

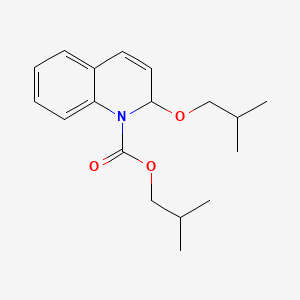

- Improved Synthesis Process: 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, has been synthesized with an improved process. This process involves the acylation of 2-methylfuran with propionic anhydride, yielding a 71% production of 2-propionyl-5-methylfuran (Yao Xing-sheng, 2007).

Medical and Biological Applications

- Geroprotective Agent: This compound has shown potential as a geroprotector, demonstrating an increase in the lifespan of certain mouse strains (N. Emanuel & L. K. Obukhova, 1978).

- Cerebral Blood Perfusion: Studies on rats indicate that 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate increases cerebral blood flow, especially under conditions of global transient ischemia (T. S. Gan'shina et al., 2011).

- Traumatic Brain Injury Recovery: It appears to be effective in improving the functional and metabolic parameters of RBCs and the microcirculatory brain structure following traumatic brain injury (V. Polozova Anastasia et al., 2021).

- Psoriasis and Arterial Hypertension: The compound has shown clinical efficiency in patients with psoriasis affected by arterial hypertension, demonstrating significant antioxidative mechanisms (G. Makurina, 2016).

Pharmacological Aspects

- Antiarrhythmic Properties: 2-Ethyl-6-methyl-3-hydroxypyridine hemisuccinate has been found to exhibit pronounced antiarrhythmic activity in rat models, suggesting a wider therapeutic spectrum than some well-known antiarrhythmic drugs (A. I. Turilova et al., 2016).

Cellular and Molecular Studies

- Mitochondrial Effects: The compound has been observed to modulate lipid peroxidation and oxidative modification of mitochondrial proteins in rat liver mitochondria (A. Sinitskii et al., 2021).

Cancer Research

- Potential Anticancer Agents: Studies on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from 3-hydroxypyridine, have shown effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia (C. Temple et al., 1983).

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having flammable liquids (Category 3), H226 Acute toxicity, Oral (Category 4), H302 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 .

属性

IUPAC Name |

6-ethyl-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-5-8(10)6(2)9-7/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMHERRLMJDWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195233 | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-ethyl-3-hydroxypyridine | |

CAS RN |

42451-07-0 | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042451070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-ethyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-ETHYL-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W522N65A4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

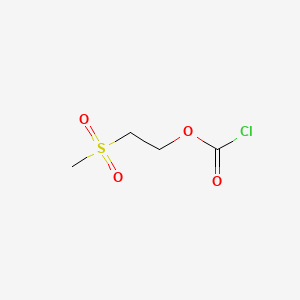

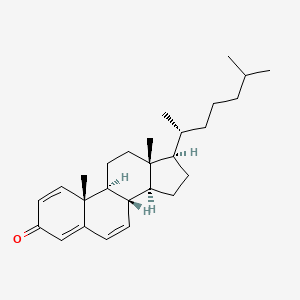

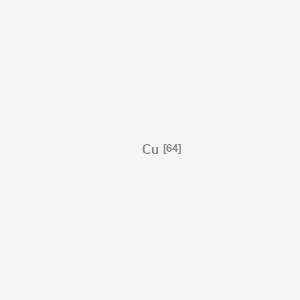

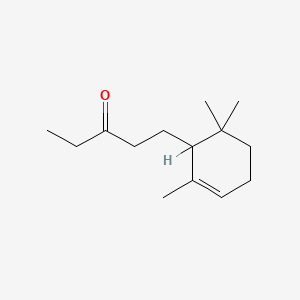

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。